(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol, is a chiral compound that plays a significant role in organic synthesis. It is characterized by its white solid form and is known for its unique stereochemistry, which is essential for its reactivity and biological activity. The compound features a tosylate group, which enhances its electrophilic properties, making it useful in various
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a chiral precursor for the synthesis of various bioactive molecules. The chirality of the molecule can be transferred to the final product, leading to compounds with specific biological properties ().
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of enantiomers (mirror-image molecules) of a chiral compound. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can selectively interact with one enantiomer due to its own chirality, allowing for the separation of the two forms. This property is valuable in synthesizing enantiopure compounds, which are crucial in many areas of research, including pharmaceuticals and material science [Sigma-Aldrich, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can serve as a starting material for the synthesis of various chiral compounds. The presence of the tosylate group (a good leaving group) facilitates substitution reactions, allowing researchers to introduce desired functional groups at the chiral center of the molecule. This enables the creation of new chiral entities with specific properties for applications in drug discovery, catalysis, and asymmetric synthesis [GlpBio, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].
Due to its chirality, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be used to differentiate between other chiral molecules. By studying how it interacts with different enantiomers, researchers can gain insights into the structure and function of chiral systems. This information is valuable in fields like stereochemistry and supramolecular chemistry [ScienceDirect, Enantioselective recognition of chiral guests by chiral macrocycles, ].
These reactions are facilitated by the compound's electrophilic nature due to the presence of the tosylate group.
Research indicates that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate exhibits various biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals. Its unique stereochemistry may contribute to specific interactions with biological targets, enhancing its utility in medicinal chemistry.
The synthesis of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate typically involves the following steps:
This method allows for the selective formation of the (S)-enantiomer due to the chirality inherent in the starting material.
Studies have indicated that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate interacts with various biological molecules due to its chiral nature. Its ability to form specific complexes with enzymes or receptors could lead to significant implications in drug design and development. Further research is needed to fully elucidate these interactions and their potential therapeutic applications.
Several compounds share structural similarities with (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
(R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate | C15H16O4S | Enantiomeric form with different biological activity |
p-Toluenesulfonic acid | C7H8O3S | Tosylate precursor; used as a reagent |
1,2-Ethanediol | C2H6O2 | Non-chiral; simpler structure without electrophilic properties |
The uniqueness of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate lies in its chiral center and tosylate functionality, which enhance its reactivity compared to non-chiral compounds like 1,2-ethanediol.